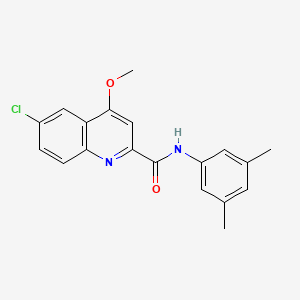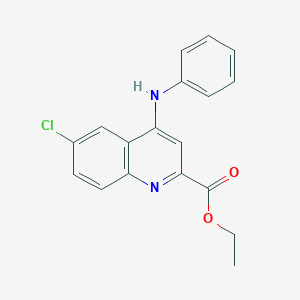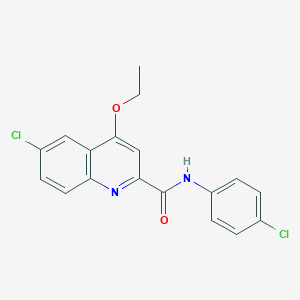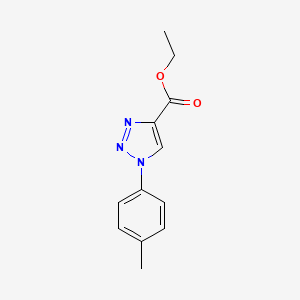
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide, or 6-Cl-DMQC, is an organic compound with a wide range of applications in scientific research. It is a quinoline-based compound, which is a heterocyclic aromatic organic compound containing a benzene ring fused to a pyridine ring. It is a valuable tool for scientists to study the biochemical and physiological effects of compounds in living organisms.
Applications De Recherche Scientifique
6-Cl-DMQC has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the gastrointestinal tract. Additionally, 6-Cl-DMQC has been used in the study of the effects of drugs on the immune system and on the endocrine system.
Mécanisme D'action
The mechanism of action of 6-Cl-DMQC is not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-DMQC are not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is found in the central nervous system, and as an antagonist at the μ-opioid receptor, which is also found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. It is also believed to have anti-inflammatory, anti-nociceptive, and anti-depressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Cl-DMQC in laboratory experiments is its ability to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. The main limitation of using 6-Cl-DMQC in laboratory experiments is its lack of specificity, as it can act on multiple receptors simultaneously.
Orientations Futures
There are a number of potential future directions for the use of 6-Cl-DMQC in scientific research. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of 6-Cl-DMQC and related compounds, in order to develop more specific and potent agonists and antagonists. Finally, further research could be conducted into the potential toxicological effects of 6-Cl-DMQC, in order to ensure its safe use in laboratory experiments and clinical trials.
Méthodes De Synthèse
6-Cl-DMQC can be synthesized through a two-step reaction involving the condensation of N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxylic acid with thionyl chloride and subsequent reaction with 6-chloro-1,3-dihydro-2H-benzimidazole-2-thione. The reaction is shown in the following equation:
C_16H_16NO_3 + SOCl_2 → C_16H_13ClNO_4S + HCl
C_16H_13ClNO_4S + C_6H_4N_2S → C_16H_16ClN_3O_3S
Propriétés
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-19(23)17-10-18(24-3)15-9-13(20)4-5-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGUVRTAVCUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)









![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)